molecular formula C20H23N3OS B2974344 7-phenyl-2-piperidin-1-yl-3-propylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1707586-30-8

7-phenyl-2-piperidin-1-yl-3-propylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2974344
CAS No.: 1707586-30-8
M. Wt: 353.48
InChI Key: QSZUQSCMJNXXAY-UHFFFAOYSA-N
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Description

7-Phenyl-2-piperidin-1-yl-3-propylthieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound belonging to the thienopyrimidinone class. This compound features a thieno[3,2-d]pyrimidin-4(3H)-one core with phenyl, piperidin-1-yl, and propyl substituents. It has garnered attention in scientific research due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-phenyl-2-piperidin-1-yl-3-propylthieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiophene derivatives with amidine or urea derivatives under acidic or basic conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote cyclization.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for higher yields and purity. This may include the use of continuous flow reactors, which can enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur at the piperidin-1-yl group, where nucleophiles replace the leaving group.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Nucleophiles such as amines or alcohols, under acidic or basic conditions

Major Products Formed:

  • Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups

  • Reduction: Formation of reduced derivatives with fewer oxygen atoms

  • Substitution: Formation of substituted piperidin-1-yl derivatives

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for further functionalization and modification, leading to the development of new chemical entities.

Biology: Biologically, 7-phenyl-2-piperidin-1-yl-3-propylthieno[3,2-d]pyrimidin-4(3H)-one has shown potential in various biological assays. It may exhibit activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.

Medicine: In the medical field, this compound is being investigated for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases.

Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its unique structure and reactivity make it valuable in the synthesis of a wide range of chemical compounds.

Mechanism of Action

The mechanism by which 7-phenyl-2-piperidin-1-yl-3-propylthieno[3,2-d]pyrimidin-4(3H)-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound may bind to these targets, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

  • 7-Phenyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one: This compound is structurally similar but features an additional carbonyl group.

  • 2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one: This compound has a different substituent on the piperazine ring.

  • 4-(4-{2-[(Methylsulfonyl)amino]ethyl}piperidin-1-yl)thieno[3,2-d]pyrimidin-4-one: This compound includes a sulfonamide group.

Uniqueness: 7-Phenyl-2-piperidin-1-yl-3-propylthieno[3,2-d]pyrimidin-4(3H)-one stands out due to its specific combination of substituents, which may confer unique biological and chemical properties compared to similar compounds

Properties

IUPAC Name

7-phenyl-2-piperidin-1-yl-3-propylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-2-11-23-19(24)18-17(21-20(23)22-12-7-4-8-13-22)16(14-25-18)15-9-5-3-6-10-15/h3,5-6,9-10,14H,2,4,7-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZUQSCMJNXXAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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